molecular formula C23H45NO5 B11943787 [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard

Cat. No.: B11943787
M. Wt: 415.6 g/mol
InChI Key: XKAZIAFZAQAHHG-NHCUHLMSSA-N
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Description

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is a specialized analytical standard used in various scientific fields. It is a derivative of L-carnitine, a compound essential for the transport of fatty acids into the mitochondria for beta-oxidation. This compound is characterized by its molecular formula C23H45NO5 and a molecular weight of 415.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine typically involves the esterification of L-carnitine with a fatty acid derivative. The reaction conditions often include the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as column chromatography and recrystallization to ensure the final product meets analytical standards .

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is used in a wide range of scientific research applications:

Mechanism of Action

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is crucial for the beta-oxidation pathway, where fatty acids are broken down to produce energy. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is unique due to its specific chain length and hydroxylation pattern, which influence its biochemical properties and interactions. This makes it particularly useful for studying long-chain fatty acid metabolism and its implications in various biological processes .

Properties

Molecular Formula

C23H45NO5

Molecular Weight

415.6 g/mol

IUPAC Name

(3R)-3-[(3R)-3-hydroxyhexadecanoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C23H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4/h20-21,25H,5-19H2,1-4H3/t20-,21-/m1/s1

InChI Key

XKAZIAFZAQAHHG-NHCUHLMSSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@H](CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Origin of Product

United States

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